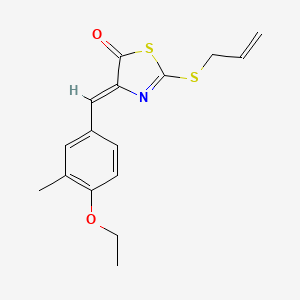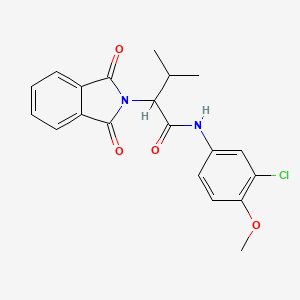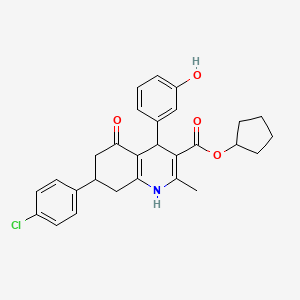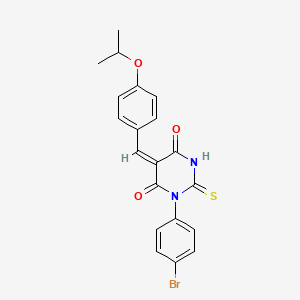![molecular formula C18H22FNO B5011809 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B5011809.png)
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol, also known as FPEB, is a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol acts as a positive allosteric modulator of mGluR5, enhancing the receptor's response to glutamate and increasing downstream signaling cascades. This leads to the activation of various intracellular pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in synaptic plasticity, cell survival, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and cultured cells. It enhances long-term potentiation (LTP) and synaptic transmission in the hippocampus and prefrontal cortex, improves cognitive function in various tasks, and reduces anxiety-like behavior in rodents. It also has potential anti-inflammatory and neuroprotective effects in models of neurodegeneration and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a pure compound. However, it also has some limitations, such as its short half-life and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol and mGluR5. One area of interest is the development of more selective and long-lasting mGluR5 agonists for therapeutic use. Another area is the investigation of mGluR5 signaling in different brain regions and cell types, as well as its interactions with other neurotransmitter systems. Finally, there is a need for more translational research on the potential therapeutic applications of mGluR5 agonists in human neurological and psychiatric disorders.
In conclusion, this compound is a potent and selective agonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate signaling and downstream intracellular pathways, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, there are also some limitations and future directions for research.
Métodos De Síntesis
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol can be synthesized through a multistep process involving the reaction of 4-fluorophenylacetic acid with 2-aminopropane-1-ol, followed by protection of the resulting amine with benzyl bromide and subsequent deprotection with hydrogenation. The final product is obtained as a white powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has been widely used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. It has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability in brain regions such as the prefrontal cortex, hippocampus, and striatum.
Propiedades
IUPAC Name |
2-[benzyl-[1-(4-fluorophenyl)propan-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-15(13-16-7-9-18(19)10-8-16)20(11-12-21)14-17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOAMRQNCTGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)


![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)

![ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)

![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B5011820.png)